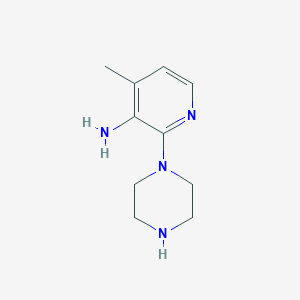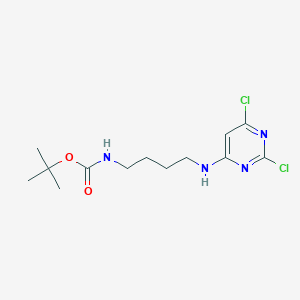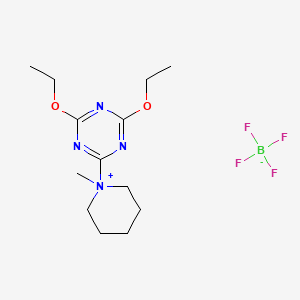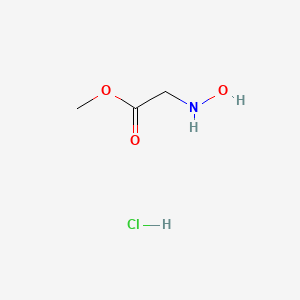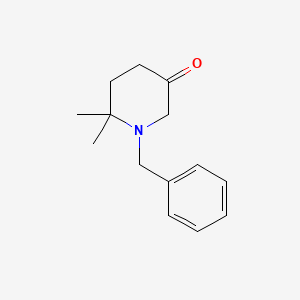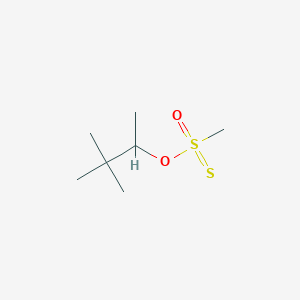
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organic compound with a unique structure that includes a sulfanylidene group and a lambda6-sulfane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps. One common method starts with the preparation of 3,3-dimethylbutan-2-ol, which is then subjected to various chemical reactions to introduce the oxo and sulfanylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
化学反应分析
Types of Reactions
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or other reduced forms of the compound.
科学研究应用
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form bonds with metal ions, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
相似化合物的比较
Similar Compounds
3,3-Dimethylbutan-2-ol: A precursor in the synthesis of the target compound.
3,3-Dimethylbutan-2-one: Another related compound with similar structural features.
Uniqueness
What sets 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane apart is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both oxo and sulfanylidene groups allows for diverse chemical interactions and makes it a versatile compound in various research and industrial contexts.
属性
分子式 |
C7H16O2S2 |
|---|---|
分子量 |
196.3 g/mol |
IUPAC 名称 |
3,3-dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H16O2S2/c1-6(7(2,3)4)9-11(5,8)10/h6H,1-5H3 |
InChI 键 |
YOAXPOILRZHYDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)C)OS(=O)(=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


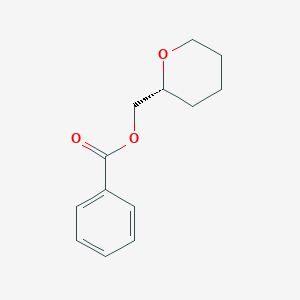
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)

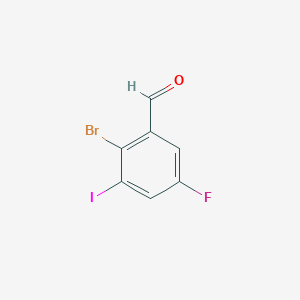

![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)


